molecular formula C11H7ClF3N3O2S B2422174 methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate CAS No. 2061171-88-6

methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate

Cat. No.: B2422174
CAS No.: 2061171-88-6
M. Wt: 337.7
InChI Key: CZPWRPINTZIUGD-UHFFFAOYSA-N
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Description

Methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate is a useful research compound. Its molecular formula is C11H7ClF3N3O2S and its molecular weight is 337.7. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)18-9-17-7(4-21-9)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWRPINTZIUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a pyridine moiety substituted with a trifluoromethyl group. Its molecular formula is C12H10ClF3N2O2SC_{12}H_{10}ClF_3N_2O_2S with a molecular weight of approximately 328.73 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and pyridine derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, it has been noted that similar carbamate derivatives can act as inhibitors of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's. The inhibition of nSMase leads to reduced exosome release from neuronal cells, suggesting a potential therapeutic application in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications in the structure can significantly affect its potency:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Thiazole Ring : Contributes to anticancer activity by interacting with biological targets.
  • Pyridine Moiety : Influences binding affinity to enzyme active sites.

A detailed SAR study could provide insights into how variations in these groups impact the compound's efficacy and safety profiles.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell growth in both MDA-MB-231 and HepG2 cells, with IC50 values indicating potent activity . Further investigations revealed that the compound induced apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in animal models . This suggests potential applications in treating neurodegenerative disorders.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for medicinal applications:

Antitumor Activity

Research has indicated that compounds with thiazole rings, including methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate, possess significant antitumor properties. These properties are primarily attributed to their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Study Example :
In vitro studies have demonstrated that this compound shows nanomolar activity against various human cancer cell lines, including breast and ovarian cancer cells. Such findings suggest a broad-spectrum antitumor potential.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its efficacy as a therapeutic agent.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory properties. This is achieved by modulating cytokine production and reducing inflammatory cell infiltration, making it a candidate for treating inflammatory diseases.

Agricultural Applications

In addition to its medicinal uses, this compound is also explored for its potential in agricultural applications:

Pesticide Development

The compound's structural features allow it to function as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to interfere with biological processes in target organisms.

Plant Growth Regulation

Research indicates that thiazole derivatives can act as plant growth regulators, enhancing growth rates and resistance to environmental stressors.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Activity TypeObservations
Antitumor ActivityNanomolar activity against breast and ovarian cancer cell lines
Enzyme InhibitionEnhanced binding affinity due to trifluoromethyl group
Anti-inflammatory EffectsModulation of cytokine production and reduced inflammatory cell infiltration

Q & A

Q. What are the established synthetic routes for methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate?

The synthesis typically involves multi-step reactions starting from halogenated pyridine and thiazole precursors. A common approach includes:

  • Step 1 : Formation of the pyridinyl-thiazole core via nucleophilic substitution or coupling reactions, often using catalysts like Pd(0) for cross-coupling .
  • Step 2 : Introduction of the carbamate group via acylation with methyl chloroformate under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyridine and thiazole rings (e.g., distinguishing chloro- and trifluoromethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ with expected m/z ± 0.001 accuracy) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, as seen in structurally related pyridinyl-thiazoles .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for coupling steps; dichloromethane or THF for acylation .
  • Temperature : 60–80°C for nucleophilic substitutions; room temperature for carbamate formation to avoid side reactions .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yields >75% reported in analogous syntheses) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridinyl-thiazole functionalization be addressed?

Regioselectivity issues arise during halogenation or substitution on the pyridine ring. Strategies include:

  • Directed ortho-Metalation : Using lithium bases to direct substitution at the 3-position of pyridine .
  • Computational Modeling : DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
  • Protecting Groups : Temporary protection of the thiazole NH to prevent undesired side reactions .

Q. What methodologies validate the compound’s biological activity in antimicrobial assays?

  • In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
  • Time-Kill Curves : To distinguish bactericidal vs. bacteriostatic effects .
  • Cytotoxicity Screening : Parallel assays on mammalian cells (e.g., HEK293) to assess selectivity .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

The -CF₃ group:

  • Electron-Withdrawing Nature : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position .
  • Steric Effects : May hinder π-stacking in crystallographic studies, as observed in related pyridine-carbamates .
  • Metabolic Stability : Reduces oxidative degradation in pharmacokinetic studies compared to methyl or chloro analogs .

Q. How can researchers address contradictory biological activity data between in vitro and in vivo models?

  • Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .
  • ADME Profiling : Assess bioavailability, plasma protein binding, and metabolic stability to explain in vivo efficacy gaps .
  • Isosteric Replacement : Substitute -CF₃ with -OCF₃ or -SF₅ to modulate lipophilicity and membrane permeability .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) .
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups (p < 0.05 threshold) .
  • Principal Component Analysis (PCA) : Identify structural features correlating with activity .

Q. How can reaction yields be improved for large-scale synthesis?

  • Flow Chemistry : Continuous processing to minimize decomposition of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours for coupling steps) .
  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading .

Structural and Mechanistic Insights

Q. What crystallographic data are available for related compounds to guide SAR studies?

  • Bond Lengths/Angles : For pyridinyl-thiazoles, C-S bond lengths in the thiazole ring average 1.74 Å, influencing ring planarity .
  • Intermolecular Interactions : Hydrogen bonding between carbamate NH and pyridine N observed in single-crystal studies .

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